molecular formula C12H14O2 B3181220 2-(4-Methoxyphenyl)cyclopentanone CAS No. 61349-69-7

2-(4-Methoxyphenyl)cyclopentanone

Cat. No. B3181220
CAS RN: 61349-69-7
M. Wt: 190.24 g/mol
InChI Key: PPWHSTMDJUJTPE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclopentanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It belongs to the group of ketones and cycloalkanes .


Synthesis Analysis

The synthesis of 2-(4-Methoxyphenyl)cyclopentanone can be achieved through various methods. One such method involves the treatment of 1-morpholinocyclopentene with p-methoxyphenyllead triacetate in chloroform, providing a simple high-yielding route to 2-(4-Methoxyphenyl)cyclopentanone . Another method involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)cyclopentanone can be analyzed using various spectroscopic techniques. High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of 2-(4-Methoxyphenyl)cyclopentanone have been created .


Chemical Reactions Analysis

The chemical reactivity of 2-(4-Methoxyphenyl)cyclopentanone can be analyzed through various reactions. For instance, cyanoacetic acid hydrazide, a commercially available substituted hydrazide, can react with various reactants to synthesize a variety of polyfunctional heterocyclic compounds of biological interest .


Physical And Chemical Properties Analysis

2-(4-Methoxyphenyl)cyclopentanone has a melting point of 68-69 °C . The predicted boiling point is 369.1±31.0 °C, and the predicted density is 1.142±0.06 g/cm3 .

Scientific Research Applications

Synthetic Chemistry Applications

2-(4-Methoxyphenyl)cyclopentanone has diverse applications in synthetic chemistry. For instance, it is used as a substrate in the cross-aldol condensation reactions catalyzed by bis(4-methoxyphenyl)telluroxide under microwave irradiation. This process yields bis(substituted benzylidene) cyclopentanones and is noted for its high yield and rapid completion (Zheng et al., 1997). Furthermore, the compound plays a role in the formation of various cyclic and acyclic organophosphorus compounds, as demonstrated in studies involving reactions with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane disulfide (Scheibye et al., 1982).

Arylation Reactions

A significant application of 2-(4-Methoxyphenyl)cyclopentanone is in arylation reactions. Research shows that it can be synthesized through the reaction of enamines with aryllead triacetates, offering a high-yielding route for the arylation of enamines (May & Pinhey, 1982). This reaction is sensitive to steric effects, highlighting its usefulness in specific cases.

Pharmacological Research

In the field of pharmacology, derivatives of 2-(4-Methoxyphenyl)cyclopentanone have been synthesized and evaluated for their activity in antinociceptive assays, showing potential in the development of analgesics (Mazzocchi & Kim, 1982).

properties

IUPAC Name

2-(4-methoxyphenyl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWHSTMDJUJTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)cyclopentanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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